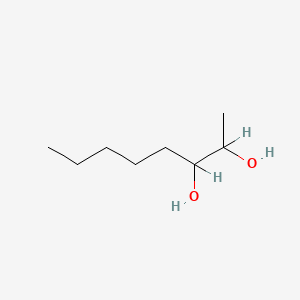

2,3-Octanediol

Vue d'ensemble

Description

2,3-Octanediol is an organic compound with the chemical formula C8H18O2. It is a colorless to pale yellow liquid that is soluble in water and most organic solvents . This compound is notable for its two hydroxyl functional groups, which contribute to its unique chemical properties. It is used in various applications, including as a solvent, lubricant, and thickener .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,3-Octanediol involves the oxidation of 1-heptene with chromic acid, followed by hydrolysis . Other synthetic methods include hydroxylation reactions and redox reactions .

Industrial Production Methods: Industrial production of this compound can involve microbial fermentation processes. For example, certain microorganisms can produce 2,3-butanediol, a compound similar to this compound, through fermentation of glucose . This method is advantageous due to its sustainability and use of renewable resources .

Analyse Des Réactions Chimiques

Types of Reactions: 2,3-Octanediol can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alkanes.

Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Chromic acid is commonly used as an oxidizing agent.

Reduction: Hydrogen gas in the presence of a catalyst like palladium can be used for reduction reactions.

Substitution: Acid chlorides or anhydrides can be used to substitute the hydroxyl groups to form esters.

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Alkanes.

Substitution: Esters.

Applications De Recherche Scientifique

Chemical Applications

Solvent and Reagent

2,3-Octanediol serves as a solvent and reagent in numerous chemical reactions. Its unique structure allows it to dissolve a variety of organic compounds, making it valuable in laboratory settings for synthesizing other chemicals. It can participate in oxidation and reduction reactions, which are essential for producing various organic compounds.

Chemical Reactions

The following table summarizes the types of reactions that this compound can undergo:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to ketones or aldehydes | Chromic acid |

| Reduction | Forms alkanes | Hydrogen gas (with palladium catalyst) |

| Substitution | Hydroxyl groups replaced with other functional groups | Acid chlorides or anhydrides |

Biological Applications

Synthesis of Biologically Active Compounds

In biological research, this compound is utilized for synthesizing biologically active compounds. Its ability to form hydrogen bonds enhances its interaction with various biological molecules, potentially increasing the permeability of cell membranes. This property can be exploited to enhance the effectiveness of antimicrobial agents.

Case Study: Sex Pheromone in Insects

A notable study identified (2R,3S)-2,3-octanediol as a female-produced sex pheromone in the beetle Megopis costipennis. Field trials demonstrated that male beetles were attracted to traps baited with this compound, indicating its significance in insect communication and mating behaviors . The study suggests that using racemic anti-2,3-octanediol could be a cost-effective alternative for trapping purposes.

Industrial Applications

Production of Dyes and Sensitizers

In industrial settings, this compound is used in manufacturing dyes and sensitizers due to its solvent properties. It plays a critical role in enhancing the stability and effectiveness of these products.

Rubber Additives

The compound is also employed as an additive in rubber production. Its properties improve the performance characteristics of rubber products, making them more durable and versatile.

Mécanisme D'action

The mechanism of action of 2,3-Octanediol involves its interaction with various molecular targets and pathways. The hydroxyl groups in its structure allow it to participate in hydrogen bonding and other interactions, which can affect the properties of the compounds it interacts with. For example, it can increase the permeability of cell membranes, making them more sensitive to antimicrobial agents .

Comparaison Avec Des Composés Similaires

2,3-Butanediol: Similar in structure but with a shorter carbon chain.

2,3-Hexanediol: Similar in structure but with a different carbon chain length.

Uniqueness: 2,3-Octanediol is unique due to its specific carbon chain length and the presence of two hydroxyl groups, which give it distinct chemical properties and applications compared to other diols .

Activité Biologique

2,3-Octanediol is a diol compound that has garnered attention in various fields due to its unique biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial properties, potential applications in medical treatments, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its two hydroxyl groups located at the second and third carbon atoms of an octane chain. Its chemical formula is , and it exists as a colorless liquid with a mild odor. The presence of hydroxyl groups contributes to its solubility in water and its ability to interact with biological membranes.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been shown to disrupt microbial cell membranes, leading to cell lysis and death. This activity is particularly relevant in the development of topical treatments for infections.

Case Study: Head Lice Treatment

A notable application of 1,2-octanediol (a structural isomer) was documented in treating head lice infestations. A study revealed that a formulation containing 5% 1,2-octanediol effectively eliminated lice by disrupting their cuticular lipids, leading to dehydration and death of the insects . While this study primarily focused on 1,2-octanediol, it highlights the potential for similar applications of this compound in parasitic treatments.

| Study | Formulation | Duration | Cure Rate |

|---|---|---|---|

| Study 1 | 5% 1,2-octanediol lotion | 8 hours | 77.5% |

| Study 2 | 5% 1,2-octanediol mousse | Overnight | 60.0% |

Research Findings

- Cytotoxicity Assays : In vitro studies have shown that octanediols can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

- Mechanism of Action : The proposed mechanism includes the generation of reactive oxygen species (ROS) that lead to cellular damage and apoptosis.

Biochemical Applications

The biochemical properties of this compound also suggest potential applications in drug formulation and delivery systems. Its ability to modify lipid bilayers makes it a candidate for enhancing drug solubility and bioavailability.

Comparative Analysis

A comparative analysis of various octanediols reveals differences in their biological activities:

| Compound | Biological Activity | Applications |

|---|---|---|

| 1,2-Octanediol | Antimicrobial against lice | Topical treatments |

| This compound | Potential cytotoxicity | Cancer therapy research |

| Other Isomers | Varies; some show antifungal properties | Various pharmaceutical uses |

Propriétés

IUPAC Name |

octane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-3-4-5-6-8(10)7(2)9/h7-10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMTUJCWABCYSIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10864953 | |

| Record name | Octane-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20653-90-1 | |

| Record name | 2,3-Octanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20653-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Octanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.